REACTION_CXSMILES
|
[CH2:1]([NH:9][C:10](=[O:20])[C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[O:18][CH3:19])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[S:22]([OH:25])(=[O:24])=[O:23]>C(Cl)(Cl)Cl>[Cl:17][C:15]1[CH:14]=[CH:13][C:12]([O:18][CH3:19])=[C:11]([CH:16]=1)[C:10]([NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:22]([OH:25])(=[O:24])=[O:23])=[CH:5][CH:4]=1)=[O:20]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)NC(C1=C(C=CC(=C1)Cl)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at -10° to 0°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
ADDITION
|
Details
|
it was poured
|
Type
|
FILTRATION
|
Details
|
The crude sulfonic acid was filtered
|
Type
|
CUSTOM
|
Details
|
(57%) was obtained
|
Type
|
CUSTOM
|
Details
|
A sample recrystallized for analysis from alcohol-acetonitrile melted at 188°-189°
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |